Product packaging for 1-(Quinazolin-6-yl)ethanol(Cat. No.:CAS No. 1150617-88-1)

1-(Quinazolin-6-yl)ethanol

Cat. No.: B13661856
CAS No.: 1150617-88-1
M. Wt: 174.20 g/mol
InChI Key: LURDNNVFOSKGSB-UHFFFAOYSA-N
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Description

1-(Quinazolin-6-yl)ethanol is a chemical compound built around the quinazoline heterocycle, a structure of significant interest in medicinal and organic chemistry . The quinazoline core consists of a benzene ring fused to a pyrimidine ring, and its derivatives are known for a wide spectrum of biological activities . This specific compound features an ethanol group at the 6-position, making it a versatile intermediate or precursor for the synthesis of more complex molecules. Researchers can utilize this chiral alcohol functional group for further chemical modifications, such as esterification or etherification, to develop novel compounds for biological evaluation. The quinazoline scaffold is a privileged structure in drug discovery. Quinazoline derivatives have been extensively investigated and have demonstrated substantial potential as anticancer agents . Many approved drugs, such as Erlotinib and Afatinib, are based on the quinazoline structure and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These inhibitors are crucial tools in cancer research, as they can induce cell cycle arrest and apoptosis . Beyond oncology, quinazoline derivatives exhibit a broad range of other pharmacological properties, including antimicrobial, anti-inflammatory, and antimalarial activities . As such, this compound serves as a valuable building block for researchers working in drug discovery, synthetic methodology development, and biochemical probing, providing a foundation for the creation of new chemical entities with potential therapeutic value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B13661856 1-(Quinazolin-6-yl)ethanol CAS No. 1150617-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1150617-88-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-quinazolin-6-ylethanol

InChI

InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3

InChI Key

LURDNNVFOSKGSB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CN=CN=C2C=C1)O

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Quinazolin 6 Yl Ethanol Analogues

Elucidation of Key Pharmacophoric Features of the Quinazoline (B50416) Nucleus

The biological activity of quinazoline-based compounds is intrinsically linked to the pharmacophoric features of the fused heterocyclic system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net In the context of kinase inhibition, a primary area of application, the quinazoline nucleus serves as a bioisostere of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), enabling it to anchor within the ATP-binding pocket of enzymes like the Epidermal Growth factor Receptor (EGFR). nih.govjbclinpharm.org

Key interactions governing this binding include:

Hydrogen Bonding: The N-1 and N-3 atoms of the pyrimidine ring are crucial hydrogen bond acceptors. For instance, the N-1 atom of the quinazoline core typically forms a key hydrogen bond with the backbone amide of a specific methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. This interaction is considered mandatory for potent inhibitory activity. nih.gov

Hydrophobic and Aromatic Interactions: The fused ring system itself provides a rigid, planar surface that engages in favorable hydrophobic and π-stacking interactions with nonpolar residues within the active site. researchgate.net

Vectorial Orientation: The nucleus acts as a scaffold, orienting substituents at positions C-4, C-6, and C-7 into specific regions of the binding pocket to achieve affinity and selectivity. nih.govnih.gov

A generalized pharmacophore model for quinazoline-based kinase inhibitors often includes a hydrogen-bond donor/acceptor site (from the nucleus), hydrophobic/aromatic regions, and additional acceptor/donor sites provided by various substituents. researchgate.net The stability of the quinazoline ring system allows for extensive chemical modification, making it an ideal template for developing targeted therapies. nih.gov

Impact of Substitution at the C-6 Position on Biological Interactions

The C-6 position of the quinazoline ring is a critical site for modification, often extending into the solvent-accessible region of the target's active site. nih.gov Substituents at this position can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. SAR studies have shown that both the nature and size of the C-6 substituent are pivotal. For example, in the development of EGFR inhibitors, the introduction of groups capable of forming Michael additions, such as acrylamide (B121943) moieties, at the C-6 position has led to the development of potent irreversible inhibitors. researchgate.net

Research has explored a wide variety of C-6 modifications, including aryloxyl groups, acetamido moieties, and various heterocyclic structures. nih.govnih.gov The general consensus is that this position can tolerate a range of functionalities, which can be tailored to interact with specific sub-pockets of the target enzyme, thereby enhancing affinity and modulating the selectivity profile. nih.govnih.gov

While direct and extensive studies on the 1-(quinazolin-6-yl)ethanol moiety itself are limited in publicly available literature, the role of a hydroxyalkyl group, such as ethanol (B145695), can be inferred from broader SAR principles. The hydroxyl group of the ethanol substituent can serve multiple functions in ligand-target recognition:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues (e.g., serine, threonine, aspartate) or ordered water molecules in the solvent-exposed region of a binding pocket, thereby increasing binding affinity.

Solubility and Pharmacokinetics: The introduction of a polar hydroxyl group can improve the aqueous solubility of the parent molecule, which is a critical parameter for drug development.

Linker Functionality: The ethanol group can serve as a short, flexible linker to attach larger functional groups or probes. The oxygen atom provides a point for further chemical modification, such as etherification, to explore additional binding space or to conjugate the molecule to other entities.

In a study on 4(3H)-quinazolinone antibacterials, it was noted that a substituent containing a hydrogen-bond donor one atom away from the ring and hydrogen-bond acceptors three atoms away was highly potent. acs.org The 1-ethanol group fits this structural motif, with the hydroxyl hydrogen as a donor and the oxygen as an acceptor, suggesting its potential to contribute positively to biological activity.

The carbon atom of the ethanol group attached to the quinazoline ring at C-6 is a chiral center, meaning this compound can exist as two distinct enantiomers, (R) and (S). Stereochemistry is a critical factor in medicinal chemistry, as biological macromolecules like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and metabolic profiles.

Although specific studies detailing the differential activity of the (R)- and (S)-enantiomers of this compound were not prominently found in the searched literature, it is a well-established principle that one enantiomer often fits more precisely into a binding site than the other. This "eutomer" (the more active enantiomer) will have a higher affinity for the target. Methylation at a benzylic position, creating a similar chiral center, has been shown to be not tolerated in certain antimalarial quinazolinone series, indicating high steric and conformational sensitivity in that region of the molecule. acs.org Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different biological activities, and the determination of the more active stereoisomer would be a crucial step in any drug development program based on this scaffold.

Structure-Activity Relationships Across the Quinazoline Core (C-2, C-4, C-7, C-8)

The biological profile of a quinazoline derivative is determined by the interplay of substituents across the entire heterocyclic core.

C-2 Position: This position is often substituted to modulate activity and selectivity. In some antifungal derivatives, substitution at C-2 was found to be crucial for activity. nih.gov In other cases, such as certain CDK9 inhibitors, leaving the C-2 position unsubstituted while modifying other parts of the ring yielded potent compounds. mdpi.com

C-4 Position: The C-4 position is arguably one of the most critical for kinase inhibitors. An anilino (phenylamino) group at C-4 is a hallmark of many EGFR inhibitors, as it extends into a hydrophobic pocket of the ATP-binding site. nih.govijcce.ac.ir The substitution pattern on this aniline (B41778) ring further fine-tunes the activity. For instance, small, lipophilic, and electron-withdrawing groups at the meta- or para-positions of the aniline ring are often preferred. nih.govijcce.ac.ir

C-7 Position: Similar to C-6, the C-7 position is frequently modified to enhance potency and solubility. It often points towards the solvent-exposed region. In EGFR inhibitors, bulky and flexible groups like morpholino- or piperazino-alkoxy chains at C-7 have proven beneficial for activity, forming additional interactions. nih.gov In the context of RIPK2/3 kinase inhibitors, extensive modifications at C-6 and C-7 were shown to significantly alter potency and selectivity. nih.gov

C-8 Position: Substitution at the C-8 position is less common but can also impact activity. In a study on quinazolinone antibacterials, substitutions at C-7 and, by extension, other positions on the benzo-ring like C-8, generally led to a loss of activity, suggesting this area is sterically constrained for that particular target. acs.org

The following table summarizes the general impact of substitutions at different positions on the quinazoline core, primarily in the context of kinase inhibition.

PositionCommon SubstituentsGeneral Impact on Activity (Kinase Inhibition)Reference
C-2H, Alkyl, HeteroarylModulates selectivity; can be sterically hindered depending on the target. nih.govmdpi.com
C-4Anilino groups, Heteroarylamino groupsCrucial for affinity; occupies a key hydrophobic pocket. Substitutions on the aniline ring are critical for potency. nih.govijcce.ac.ir
C-6Alkoxy, Acrylamido, Aryloxy, (Hydroxy)alkylInfluences potency, selectivity, and solubility. Can be used to introduce covalent warheads or form H-bonds. nih.govresearchgate.netnih.gov
C-7Alkoxy chains (e.g., methoxy, morpholinoethoxy)Often enhances solubility and potency by accessing solvent-exposed regions. Bulky groups are often favorable. nih.govnih.gov
C-8H, HalogenLess frequently substituted; often sterically constrained, and substitution can be detrimental to activity. acs.org

Design Strategies for this compound-Based Molecular Probes and Derivatives

The SAR knowledge gleaned from quinazoline analogues provides a roadmap for designing novel molecules. The this compound scaffold is a valuable starting point for developing molecular probes and therapeutic derivatives.

Molecular Probes: The hydroxyl group of the ethanol moiety is an ideal handle for conjugation. It can be used to attach fluorophores, biotin (B1667282) tags, or photoaffinity labels. Such probes are instrumental in studying drug-target interactions, visualizing target localization within cells, and identifying off-target effects. The quinazoline core would serve as the recognition element, guiding the probe to its target protein.

Fragment-Based Drug Design (FBDD): The this compound fragment itself could be used in FBDD campaigns. Its binding mode to a target could be determined (e.g., via X-ray crystallography), and the ethanol group could then be elaborated or "grown" to occupy adjacent pockets, thereby systematically building a more potent inhibitor.

Linker Chemistry for PROTACs and Conjugates: The C-6 position is often used to attach linkers for creating Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs). The ethanol group provides a convenient, short, and flexible attachment point. A PROTAC based on this scaffold would have the quinazoline moiety to bind the target protein and a linker extending from the ethanol group to an E3 ligase-binding moiety, leading to targeted protein degradation.

Bioisosteric Replacement: The quinazoline nucleus itself can be a subject of bioisosteric replacement to modulate properties. researchgate.net However, a more common strategy involves replacing substituents. For example, the ethanol group could be replaced with bioisosteres like an aminoethanol, methoxyethyl, or a small cyclopropyl-methanol group to probe the steric and electronic requirements of the binding pocket and to fine-tune physicochemical properties like lipophilicity and metabolic stability. acs.org

The design of new derivatives relies on a cyclical process of design, synthesis, and biological evaluation, with each new data point refining the SAR model and guiding the next round of molecular design. mdpi.com

Mechanistic Investigations of 1 Quinazolin 6 Yl Ethanol and Its Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The antitumor effects of quinazoline (B50416) derivatives are rooted in their ability to interact with specific molecular targets, thereby disrupting key cellular processes. Research has focused on elucidating these binding mechanisms, particularly concerning enzyme inhibition, receptor modulation, and interference with structural cellular components.

Quinazoline derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation can lead to accelerated cell proliferation and inhibition of apoptosis. nih.govmdpi.com

Several studies have designed and synthesized quinazoline-based compounds that potently inhibit EGFR. For instance, compound 6d was found to inhibit EGFR with an IC50 value of 0.069 µM, comparable to the established inhibitor erlotinib. nih.gov Another derivative, compound 13 , demonstrated high potency against wild-type EGFR with an IC50 of 5.06 nM. nih.gov The mechanism often involves the quinazoline core binding to the ATP-binding pocket of the kinase domain. tmc.edu For example, the 1-position of the quinazoline ring in the dual inhibitor MTX-531 forms a critical hydrogen bond with the backbone amide of methionine 793 (M793) in EGFR. tmc.edu

Beyond EGFR, quinazoline derivatives have been developed as dual inhibitors, targeting multiple kinases simultaneously. The PI3K/AKT signaling pathway is another critical axis in cancer cell survival, and its inhibition is a key therapeutic strategy. nih.gov The compound MTX-531 was computationally designed to inhibit both EGFR and PI3K, with its quinazoline core forming a hydrogen bond with valine 882 (V882) in the PI3Kγ active site. tmc.edu Similarly, compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was shown to inhibit the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells. nih.gov

Table 1: Inhibition of Kinases by Quinazoline Derivatives
CompoundTarget Enzyme(s)IC50 ValueCell Line/SystemSource
Compound 6dEGFR0.069 ± 0.004 µMIn vitro assay nih.gov
Compound 13EGFRwt5.06 nMIn vitro assay nih.gov
Compound 45ALK/PI3K/AKT PathwayN/A (Inhibition shown)A549 cells nih.gov
MTX-531EGFR and PI3KN/A (Dual inhibitor)In vitro/Preclinical tmc.edu
Fluoroquinazolinone GEGFR-TK163.97 nMMCF-7 cells mdpi.com

The structural versatility of the quinazoline scaffold allows for its interaction with various cellular receptors beyond kinases. Radioligand binding assays have been employed to identify and characterize these interactions.

One area of investigation has been G-protein coupled receptors (GPCRs). A library of 85 quinazolinone compounds was synthesized and screened for binding affinity to the 5-HT7 serotonin (B10506) receptor. nih.gov This research identified 24 compounds with IC50 values below 100 nM, with the most potent, compound 1-68 , exhibiting an IC50 of 12 nM. nih.gov Such compounds act as receptor antagonists, highlighting the potential of the quinazoline core in modulating neurobiological pathways. nih.gov

In a different context, piperidine-substituted quinazolinone derivatives have been identified as antagonists for the type 1a growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.govadventhealthresearchinstitute.com The peptide hormone ghrelin is a key stimulant of appetite, and antagonism of its receptor is a therapeutic strategy for obesity. nih.gov These studies demonstrate that quinazoline derivatives can be optimized to act as potent and selective receptor ligands. nih.gov

Table 2: Receptor Binding of Quinazoline Derivatives
Compound Class/ExampleTarget ReceptorBinding Affinity (IC50)ActivitySource
Quinazolinone Library (e.g., 1-68)5-HT7 Serotonin Receptor12 nM (for 1-68)Antagonist nih.gov
Piperidine-substituted QuinazolinonesGhrelin Receptor (GHS-R1a)Potent bindingAntagonist nih.govadventhealthresearchinstitute.com

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. nih.govresearchgate.net Several quinazoline derivatives have been discovered to function as tubulin polymerization inhibitors. mdpi.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death. nih.gov

For example, a series of quinazoline derivatives were designed specifically to target the colchicine binding site, with compound Q19 showing potent antiproliferative activity against the HT-29 colon cancer cell line (IC50 = 51 nM). nih.gov Further investigation confirmed that Q19 effectively inhibited microtubule polymerization by binding to this site. nih.gov Other studies have also identified 2,3-dihydroquinazolin-4(1H)-one derivatives that significantly inhibit microtubule protein polymerization in vitro, disrupt the cellular microtubule network, and induce apoptosis. mdpi.com This mechanism positions these quinazoline derivatives as a distinct class of microtubule-targeting agents. nih.govmdpi.com

Table 3: Tubulin Inhibition by Quinazoline Derivatives
CompoundMechanismEffectPotency (IC50)Source
Q19Binds to colchicine siteInhibits microtubule polymerization51 nM (antiproliferative, HT-29 cells) nih.gov
2-substituted 2,3-dihydroquinazolin-4(1H)-one derivativesInhibits microtubule protein polymerizationDisrupts cellular microtubule structureN/A mdpi.com

Cellular Pathway Perturbation Analysis

By engaging with molecular targets, derivatives of 1-(Quinazolin-6-yl)ethanol trigger significant disturbances in cellular pathways that govern cell life and death. The most prominent consequences are the halting of the cell division cycle and the activation of programmed cell death, or apoptosis.

A common outcome of treatment with cytotoxic quinazoline derivatives is the arrest of the cell cycle at specific checkpoints. This prevents cancer cells from completing mitosis and proliferating. Flow cytometry analysis is typically used to determine the phase of the cell cycle in which cells accumulate.

The specific phase of arrest can vary depending on the compound's structure and its primary molecular target.

G2/M Phase Arrest: Many tubulin-targeting quinazoline derivatives, such as compound Q19 , cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This is a direct consequence of the disruption of the mitotic spindle. nih.govmdpi.com The novel derivative 04NB-03 also induced G2/M phase arrest in hepatocellular carcinoma cells. nih.gov

G1 Phase Arrest: Derivatives targeting signaling kinases often induce arrest earlier in the cycle. Compound 45 , which inhibits the ALK/PI3K/AKT pathway, was found to cause G1-phase arrest in A549 cells. nih.gov

G1/S Phase Arrest: The EGFR inhibitor compound 6d was shown to cause cell cycle arrest at the G1/S transition phase in the HS 578T breast cancer cell line. nih.gov

Table 4: Cell Cycle Arrest Induced by Quinazoline Derivatives
CompoundCell LinePhase of ArrestSource
Q19HT-29 (Colon Cancer)G2/M nih.gov
04NB-03Hepatocellular Carcinoma cellsG2/M nih.gov
Compound 45A549 (Lung Cancer)G1 nih.gov
Compound 6dHS 578T (Breast Cancer)G1/S nih.gov

Following cell cycle arrest or as a direct consequence of pathway inhibition, many quinazoline derivatives are potent inducers of apoptosis. researchgate.netjofamericanscience.org Investigations have revealed that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov

Key molecular events observed during apoptosis induction by quinazoline derivatives include:

Mitochondrial Pathway Activation: A common mechanism involves the disruption of the mitochondrial membrane potential. nih.govnih.gov This is often characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. jofamericanscience.org The activation of initiator caspases (like caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govnih.gov

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly-ADP Ribose polymerase (PARP), a DNA repair enzyme. The appearance of a cleaved PARP fragment is a definitive marker of apoptosis. mdpi.comnih.gov

For example, the quinazolinone derivative DQQ was found to induce apoptosis in MOLT-4 leukemia cells through both intrinsic and extrinsic pathways, evidenced by Bax upregulation, Bcl-2 downregulation, cytochrome c release, and activation of both caspase-8 and caspase-3. nih.gov Similarly, DMQA induced apoptosis in THP-1 leukemia cells via the intrinsic pathway, confirmed by the loss of mitochondrial membrane potential and caspase activation. nih.gov

Table 5: Apoptotic Markers Modulated by Quinazoline Derivatives
CompoundEffect on Apoptotic MarkerPathway ImplicationSource
DQQUpregulates Bax, Downregulates Bcl-2, Releases Cytochrome cIntrinsic Pathway nih.gov
DQQActivates Caspase-8 and Caspase-3, Cleaves PARPExtrinsic & Intrinsic Pathways nih.gov
DMQALoss of Mitochondrial Membrane Potential, Caspase activationIntrinsic Pathway nih.gov
Compound 45Disrupts Mitochondrial Membrane PotentialIntrinsic Pathway nih.gov
Compound 6d16.74-fold increase in total apoptosisGeneral Apoptosis Induction nih.gov

Autophagy Modulation Studies

As of the latest literature surveys, specific studies detailing the direct effects of this compound on autophagy modulation have not been extensively reported. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by small molecules is a significant area of therapeutic research. While the broader class of quinazoline derivatives has been investigated for various pharmacological activities, dedicated research into the autophagic response elicited by this compound is not yet available in published scientific literature.

General studies on the effects of ethanol (B145695) on autophagy have shown that it can induce this process, which may serve as a protective mechanism against ethanol-induced cellular stress. nih.govresearchgate.net For instance, in some cell models, ethanol-induced autophagy helps in the removal of damaged mitochondria and lipid droplets. nih.gov However, it is crucial to note that these findings relate to ethanol itself and cannot be directly extrapolated to the much more complex structure of this compound without specific experimental validation.

Investigation of Downstream Signaling Cascades

Currently, there is a lack of published research specifically investigating the downstream signaling cascades modulated by this compound. Understanding how a compound interacts with and influences cellular signaling pathways is fundamental to elucidating its mechanism of action.

Research on other quinazoline-based molecules has revealed interactions with a variety of signaling pathways. For instance, some quinazoline derivatives have been found to affect pathways involving protein kinases, which are central regulators of numerous cellular processes. nih.gov In the context of ethanol, studies have explored its impact on signaling cascades involving neurotransmitter receptors and stress-activated protein kinases. nih.govnih.govnih.gov These pathways are critical in mediating the cellular responses to ethanol. The unique structural attributes of this compound, combining the quinazoline core with an ethanol substituent at the 6-position, suggest that its interactions with cellular signaling networks would be distinct and require dedicated study.

Computational and Theoretical Chemistry Studies on 1 Quinazolin 6 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic behavior of 1-(Quinazolin-6-yl)ethanol.

The electronic character of a molecule is dictated by the distribution of its electrons. Key descriptors of this distribution include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The energies of the HOMO and LUMO orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For quinazoline (B50416) derivatives, DFT calculations have been employed to determine these values, which are essential for predicting their behavior in various chemical and biological contexts. physchemres.orgnih.govresearchgate.net

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For a molecule like this compound, the nitrogen atoms of the quinazoline ring and the oxygen of the ethanol (B145695) substituent would be expected to be electron-rich centers, while the hydrogen atoms would be electron-deficient.

Table 1: Representative Quantum Chemical Parameters for Quinazoline Derivatives

ParameterDescriptionTypical Calculated Values for Quinazoline Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.0 to 5.0 eV
Dipole Moment (µ)Measure of the overall polarity of the molecule2.0 to 4.0 Debye

Note: The values presented in this table are representative and are based on published data for various quinazoline derivatives. Specific values for this compound would require dedicated computational studies.

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion. For this compound, rotation around the C-C bond of the ethanol side chain would lead to different spatial arrangements of the hydroxyl group relative to the quinazoline ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles of interest. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. Understanding the preferred conformation is crucial as it can significantly influence the molecule's interaction with biological targets.

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus in the molecule's optimized geometry. Comparing the predicted spectra with experimental data can help in confirming the structure of the synthesized compound. For quinazoline derivatives, characteristic signals for the aromatic protons and carbons of the quinazoline core, as well as the protons and carbons of the substituent, would be expected. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated spectra can aid in the assignment of the absorption bands in the experimental IR spectrum to specific functional groups and vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methyl group, and the C=N and C=C stretching vibrations of the quinazoline ring. orientjchem.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals and can predict the wavelength of maximum absorption (λmax). For quinazoline derivatives, the UV-Vis spectrum is typically characterized by π-π* transitions within the aromatic system. nih.govbeilstein-journals.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein. These methods are central to computer-aided drug design. ukaazpublications.comunair.ac.id

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. acs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

Quinazoline derivatives are known to be inhibitors of various enzymes, including protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Molecular docking studies on these derivatives have revealed that the quinazoline scaffold often forms crucial hydrogen bonds with the hinge region of the kinase domain. For this compound, docking studies could be performed against a range of potential protein targets to predict its biological activity. The ethanol substituent could potentially form additional hydrogen bonds with the protein, thereby influencing its binding affinity and selectivity.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding mode and to calculate the binding free energy, which is a more accurate measure of the binding affinity.

Table 2: Potential Protein Targets for this compound and Key Interacting Residues for Quinazoline Scaffolds

Protein Target FamilyExampleKey Interacting Residues for Quinazoline CorePotential Role of the Ethanol Substituent
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Hinge region amino acids (e.g., Met)Hydrogen bonding with polar residues in the binding pocket
PhosphodiesterasesPhosphodiesterase 7 (PDE7)Glutamine, AsparagineFormation of additional hydrogen bonds
CyclooxygenasesCOX-2Arginine, TyrosineHydrophilic interactions

Note: This table presents potential targets based on the known activities of other quinazoline derivatives. The specific interactions of this compound would need to be investigated through dedicated docking and MD simulation studies.

The insights gained from molecular docking and dynamics simulations can be used to rationally design new ligands with improved properties. By understanding the key interactions between the ligand and the protein, modifications can be made to the ligand's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For example, if docking studies of this compound reveal that the hydroxyl group is in a favorable position to form a hydrogen bond but the distance is not optimal, the ethanol side chain could be elongated or modified to improve this interaction. Similarly, if a nearby hydrophobic pocket is identified, a non-polar group could be added to the quinazoline ring to establish favorable hydrophobic interactions. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For the quinazoline scaffold, QSAR studies have been instrumental in identifying key structural features that influence their therapeutic effects, such as anticancer activity. nih.gov

Predictive QSAR models for quinazoline derivatives have been developed for various biological targets, with a significant focus on their role as enzyme inhibitors. nih.govnih.gov A primary target for anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation. nih.govnih.gov

Research has shown that substitutions on the quinazoline core are critical for EGFR inhibitory activity. Specifically, modifications at the C-6 position, the location of the ethanol group in this compound, have been explored to enhance potency and selectivity. nih.govnih.gov For instance, studies on 6-substituted-4-anilino-quinazoline derivatives have demonstrated that the nature of the group at this position can significantly impact antiproliferative activity against cancer cell lines. nih.gov Similarly, the introduction of a nitro group at the C-6 position has been investigated in the design of new EGFR inhibitors. nih.gov

These predictive models are typically built using statistical methods like Multiple Linear Regression (MLR), which correlate changes in molecular descriptors with observed biological activity (e.g., IC50 values). asianpubs.org The resulting mathematical equations can then be used to estimate the activity of novel derivatives, including hypothetical modifications to the ethanol group of this compound, to prioritize synthesis efforts. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. researchgate.net Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. nih.govasianpubs.org

For quinazoline derivatives, a variety of descriptors have been found to be significant in predicting biological activity. nih.govresearchgate.netasianpubs.org These can be broadly categorized as:

Physicochemical Descriptors: Such as hydrophobicity (LogP) and polarizability, which influence how a molecule interacts with its biological target and its ability to cross cell membranes. asianpubs.org

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule. asianpubs.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges on specific atoms, which are crucial for intermolecular interactions like hydrogen bonding. researchgate.net

Constitutional and Functional Group Descriptors: These account for the number of specific atoms, bonds, or functional groups present in the molecule. nih.gov

The predictive power and reliability of a QSAR model are assessed through stringent statistical validation. researchgate.net Key validation parameters include:

Coefficient of Determination (R²): This value indicates how well the model fits the data of the training set. A value closer to 1.0 suggests a better fit. researchgate.net

Cross-validated Coefficient of Determination (Q²): Often determined using the leave-one-out (LOO) method, Q² measures the internal predictive ability of the model. A high Q² value (typically > 0.5) is considered indicative of a robust model. researchgate.net

External Validation (pred_R²): The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. A high predictive R² value confirms the model's generalizability. researchgate.net

Descriptor TypeExamplesRelevance to Biological Activity
PhysicochemicalLogP, Molecular PolarizabilityGoverns hydrophobicity and binding interactions. asianpubs.org
TopologicalBalaban Index, Randic IndexDescribes molecular shape, size, and branching. asianpubs.org
ElectronicAtomic Net Charges, Dipole MomentInfluences electrostatic interactions and hydrogen bonding with the target protein. researchgate.net
ConstitutionalMolecular Weight, Atom CountRelates to the overall size and composition of the molecule. nih.gov

Preclinical Biological Activity Profiles of 1 Quinazolin 6 Yl Ethanol

In Vivo Preclinical Model Studies (Focus on target engagement and proof-of-concept, avoiding efficacy/dosage/safety)

Pharmacodynamic Markers and Biomarker Analysis

There is currently no specific information available in peer-reviewed scientific literature detailing the pharmacodynamic markers or biomarker analysis for 1-(Quinazolin-6-yl)ethanol. Pharmacodynamic biomarkers are crucial in drug development to provide evidence of a drug's mechanism of action and its effects on the body. The identification of such markers would require dedicated preclinical studies investigating the molecular and cellular changes induced by this compound.

Mechanistic Validation in Animal Models

Similarly, a review of existing scientific literature reveals a lack of studies on the mechanistic validation of this compound in animal models. Such studies are essential to understand how a compound functions in a living organism and to assess its potential efficacy and safety before clinical trials. While researchers have investigated other quinazoline (B50416) derivatives in animal models for various diseases, the specific in vivo effects and mechanisms of action of this compound have not been reported. mdpi.comnih.gov

Advanced Research and Future Directions for 1 Quinazolin 6 Yl Ethanol

Development of Novel Synthetic Methodologies

The synthesis of 1-(Quinazolin-6-yl)ethanol has not been explicitly detailed in published literature, presenting an opportunity for the development of novel and efficient synthetic methodologies. Current approaches to synthesizing substituted quinazolines often involve multi-component reactions, metal-catalyzed cross-coupling, or microwave-assisted synthesis, which could be adapted for this specific target. nih.govrsc.orgnih.gov

A plausible and direct synthetic strategy would involve the preparation of a key intermediate, 6-acetylquinazoline. This intermediate could then be subjected to a reduction reaction to yield the final product, this compound. The reduction of the acetyl group to a secondary alcohol is a standard transformation in organic chemistry, achievable with a variety of reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Novel synthetic approaches could focus on improving efficiency, yield, and sustainability. For instance, catalytic transfer hydrogenation could offer a milder and more selective method for the reduction step. Furthermore, developing a one-pot synthesis from readily available starting materials would be a significant advancement. organic-chemistry.org Modern synthetic methods, including electrochemical protocols or flow chemistry, could also be explored to optimize the synthesis of the quinazoline (B50416) core and its subsequent functionalization. organic-chemistry.org

Table 1: Potential Synthetic Methodologies for this compound

Methodology Description Potential Advantages Key Precursor
Ketone Reduction Standard reduction of a 6-acetylquinazoline precursor using hydride reagents (e.g., NaBH₄). Straightforward, high-yielding, and well-established chemical transformation. 6-Acetylquinazoline
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate the formation of the quinazoline ring from precursors. nih.govrsc.org Rapid reaction times, often leading to higher yields and cleaner products. nih.govrsc.org 4-Amino-3-acetylbenzaldehyde or related compounds.
Metal-Catalyzed Cyclization Employing catalysts like copper or palladium to facilitate the cyclization and formation of the quinazoline core. nih.gov High efficiency and tolerance for a wide range of functional groups. Appropriately substituted anilines and a coupling partner.
Electrochemical Synthesis Using electrochemical methods to drive the N-H/C(sp3)-H coupling to form the quinazoline ring. organic-chemistry.org Mild conditions, avoids harsh chemical oxidants, and offers high atom economy. organic-chemistry.org o-Carbonyl anilines and a suitable coupling partner.

Exploration of Alternative Biological Targets and Pathways

The biological activity of this compound is currently uncharacterized. However, the broader family of quinazoline and quinazolinone derivatives exhibits a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. researchgate.netmdpi.comresearchgate.net This suggests that this compound could interact with a variety of biological targets.

Structure-activity relationship studies on related compounds have consistently shown that the substitution pattern on the quinazoline ring is critical for determining biological activity. nih.gov Specifically, substitutions at the 6-position have been shown to significantly influence the therapeutic potential. For example, compounds with halogen substitutions at the 6-position have demonstrated enhanced antimicrobial and anticancer properties. mdpi.comnih.gov A 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone derivative was found to induce cell cycle arrest in glioma cells, highlighting the importance of the 6-position for cytotoxic activity. mdpi.com

Given this context, future research should focus on screening this compound against a diverse panel of biological targets. Key areas of exploration could include:

Kinase Inhibition: The quinazoline scaffold is prominent in kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Screening against a broad panel of kinases could reveal novel inhibitory activities.

Antimicrobial Activity: Many 6-substituted quinazolines possess antibacterial and antifungal properties. mdpi.com Testing against a range of pathogenic bacteria and fungi is a logical starting point.

Central Nervous System (CNS) Targets: Certain quinazoline derivatives interact with CNS receptors, such as GABA receptors. rsc.org The potential for neuromodulatory activity should be investigated.

Tubulin Polymerization: Some quinazolinone derivatives are known to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy. mdpi.com

Table 2: Potential Biological Targets Based on Related Quinazoline Derivatives

Target Class Specific Examples Observed Activity in Analogs Reference
Receptor Tyrosine Kinases EGFR Anticancer nih.gov
Cell Cycle Proteins Cdk1, Cyclin B1 G2/M Phase Arrest in Glioma mdpi.com
Bacterial/Fungal Targets DNA, Cell Wall Components Antimicrobial, Antifungal mdpi.comnih.gov
CNS Receptors GABA Receptors CNS Depressant rsc.org
Cytoskeletal Proteins Tubulin Inhibition of Polymerization mdpi.com

Rational Design of Multi-Targeting Ligands

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. The quinazoline scaffold is an excellent starting point for designing such agents.

This compound could serve as a foundational fragment for creating MTDLs. The rational design process could involve two primary strategies:

Pharmacophore Hybridization: This approach involves merging the this compound structure with another known pharmacophore that acts on a different target. The ethanol (B145695) moiety provides a convenient chemical handle for linking to another bioactive molecule via an ester or ether linkage.

Scaffold Decoration: This strategy involves modifying the core this compound structure to optimize its interactions with multiple targets simultaneously. For example, modifications at the 2- and 4-positions of the quinazoline ring, which are known to be crucial for activity, could be explored in combination with the 6-(1-hydroxyethyl) group to achieve a desired multi-target profile.

For instance, a hybrid molecule could be designed to inhibit both a protein kinase (via the quinazoline core) and another enzyme involved in a complementary signaling pathway.

Integration with Advanced Drug Delivery Systems (Conceptual Research)

Advanced drug delivery systems aim to enhance the therapeutic efficacy of bioactive compounds by improving their solubility, stability, and biodistribution. While no research has been conducted on formulating this compound, its chemical structure offers clear opportunities for integration with such systems.

The primary hydroxyl group of the ethanol substituent is an ideal conjugation point. Conceptually, this compound could be tethered to various drug delivery platforms:

Polymer-Drug Conjugates: The compound could be conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA). This could potentially increase its circulation time, improve solubility, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Nanoparticles: It could be encapsulated within or covalently attached to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or metallic nanoparticles). Surface functionalization with targeting ligands (e.g., antibodies or peptides) could direct the nanoparticles to specific cells or tissues.

Prodrugs: The hydroxyl group could be esterified with a promoiety that is cleaved by specific enzymes at the target site, releasing the active drug. This approach could reduce systemic toxicity and increase the concentration of the active compound at the site of action.

Application in Chemical Biology and Probe Development

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. This compound is a promising candidate for development into a chemical probe due to its functional handle.

The hydroxyl group of the ethanol moiety can be readily modified to attach various reporter tags without significantly altering the core pharmacophore responsible for target binding. Potential applications include:

Fluorescent Probes: Conjugation of a fluorophore (e.g., coumarin (B35378) or fluorescein) would allow for the visualization of the compound's subcellular localization and its interaction with biological targets using fluorescence microscopy.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would enable the use of the compound in affinity purification experiments to identify its binding partners from cell lysates, a crucial step in target deconvolution.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

By developing such probes, researchers could elucidate the mechanism of action of this class of compounds and identify novel biological pathways regulated by quinazoline-based molecules.

Addressing Unexplored Academic Research Questions and Challenges for this compound

The compound this compound represents a frontier in quinazoline research, with numerous unanswered questions and challenges that offer fertile ground for academic investigation.

The primary challenges and research questions include:

Lack of Optimized Synthesis: A robust, scalable, and high-yielding synthesis for this compound and its derivatives is currently unavailable and is the first essential step for any further research.

Unknown Biological Targets: The specific molecular targets and the mechanism of action of this compound are completely unknown. A comprehensive screening and target deconvolution effort is required.

Undefined Structure-Activity Relationship (SAR): There is no information on how modifications to the 1-(hydroxyethyl) group or other positions on the quinazoline ring would affect biological activity. A systematic medicinal chemistry campaign is needed to establish the SAR.

Pharmacokinetic Profile: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are uncharacterized. These preclinical studies are essential to determine its potential as a drug lead.

In Vivo Efficacy: Assuming a relevant biological activity is identified, its efficacy in animal models of disease needs to be established.

Addressing these fundamental questions will be crucial to unlocking the full potential of this compound as either a therapeutic agent or a tool for chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinazolin-6-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted quinazoline precursors with ethanolamine derivatives. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is used to form quinazoline intermediates, followed by ethanol-mediated reduction or substitution . Solvent choice (e.g., ethanol vs. DMSO) and temperature control are critical: ethanol improves solubility of polar intermediates, while higher temperatures (>100°C) may lead to by-products like dehydrated analogs. Yields range from 60–85%, with purity verified via TLC .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the ethanol moiety (e.g., δ 3.6–4.2 ppm for -CH₂-OH) and quinazoline aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 217.1) and fragmentation patterns to validate the structure. High-resolution MS (HRMS) is recommended for resolving isotopic clusters, especially when halogens (e.g., Cl, Br) are present in derivatives .

Q. What biological screening approaches are used to evaluate this compound derivatives?

  • Methodological Answer : Kinase inhibition assays (e.g., EGFR tyrosine kinase) are common due to quinazoline's affinity for ATP-binding pockets. Protocols involve incubating compounds with recombinant kinases and quantifying phosphorylation via ELISA or fluorescence polarization . For neurotensin receptor agonism, radioligand binding assays (³H-neurotensin) and calcium flux measurements in HEK293 cells are employed . IC₅₀ values are calculated using non-linear regression (GraphPad Prism).

Advanced Research Questions

Q. How can regioselectivity challenges in quinazoline functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity at the quinazoline C6 position is controlled using directing groups (e.g., -NH₂ or -OCH₃) or steric hindrance. For example, piperidin-1-yl or pyrrolidin-3-yl groups at C4 direct electrophilic substitution to C6 . Computational studies (DFT) predict electron density distribution, guiding substituent placement. Experimental validation via NOESY NMR confirms spatial arrangements .

Q. What strategies optimize reaction yields for this compound derivatives in palladium-catalyzed cross-coupling?

  • Methodological Answer : Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalysts achieves C-N bond formation between quinazoline halides and ethanolamine derivatives. Key parameters:

  • Solvent : Toluene or dioxane for thermal stability.
  • Base : Cs₂CO₃ (2.5 equiv.) to deprotonate amines.
  • Temperature : 110–120°C under N₂, minimizing palladium black formation .
    Yields improve to >90% with microwave-assisted synthesis (30 minutes vs. 24 hours conventional).

Q. How do computational models predict the binding affinity of this compound to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with EGFR (PDB: 1M17). The ethanol hydroxyl forms hydrogen bonds with Thr830, while the quinazoline core π-stacks with Phe723. Free energy perturbation (FEP) calculations refine binding ΔG values, correlating with experimental IC₅₀ .

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Methodological Answer : Unexpected NMR peaks (e.g., δ 1.2–1.5 ppm for cyclopropane protons) may indicate residual starting materials or stereoisomers. Strategies:

  • 2D NMR : HSQC and HMBC to assign ambiguous protons.
  • HPLC-PDA-MS : Detect co-eluting impurities with UV-Vis and MS/MS fragmentation.
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Q. What stability considerations are critical for long-term storage of this compound derivatives?

  • Methodological Answer : Lyophilized solids stored at -20°C under argon show >95% stability over 12 months. In solution (DMSO), repeated freeze-thaw cycles degrade ethanol moieties; single-use aliquots are advised. Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility, with LC-MS monitoring oxidation by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.